Shmt-IN-2

In vivo target engagement Pharmacokinetics T-ALL xenograft

Researchers need SHMT inhibitors validated for in vivo pharmacology, not just biochemical potency. SHMT-IN-2 (SHIN2) solves this gap. • Oral bioavailability; 78-fold cellular selectivity for SHMT2 (IC50=36 nM) over SHMT1 (IC50=2,800 nM) • Confirmed in vivo target engagement via 13C-serine isotope tracing • Survival benefit in NOTCH1-driven T-ALL and PDX models; synergizes with methotrexate • Median cancer cell panel IC50 ≈4 μM; enriched activity in B-cell lymphoid lines

Molecular Formula C22H24F3N5O
Molecular Weight 431.5 g/mol
Cat. No. B10831203
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameShmt-IN-2
Molecular FormulaC22H24F3N5O
Molecular Weight431.5 g/mol
Structural Identifiers
SMILESCC1=C2C(=NN1)OC(=C(C2(C3=CC(=CC(=C3)N4CCCC4)C(F)(F)F)C(C)C)C#N)N
InChIInChI=1S/C22H24F3N5O/c1-12(2)21(17(11-26)19(27)31-20-18(21)13(3)28-29-20)14-8-15(22(23,24)25)10-16(9-14)30-6-4-5-7-30/h8-10,12H,4-7,27H2,1-3H3,(H,28,29)
InChIKeyNOKJZHRLDAOFCV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





SHMT-IN-2 – Dual SHMT1/2 Inhibitor with In Vivo Target Engagement


SHMT-IN-2 (also designated SHIN2 or compound 2; CAS 2102681-49-0) is a stereospecific small-molecule inhibitor of human serine hydroxymethyltransferase 1 and 2 (SHMT1/2), the enzymes that couple serine catabolism to one-carbon (1C) folate metabolism for nucleotide biosynthesis . It inhibits recombinant human SHMT1 and SHMT2 with IC50 values of 13 nM and 66 nM, respectively, and potently suppresses proliferation across a broad panel of nearly 300 human cancer cell lines (median IC50 ≈ 4 μM), with selective enrichment of sensitivity in B-cell lymphoid tumor-derived lines . SHMT-IN-2 is the first SHMT inhibitor to demonstrate in vivo target engagement (confirmed by 13C-serine isotope tracing) and to produce survival benefit in a NOTCH1-driven mouse primary T-cell acute lymphoblastic leukemia (T-ALL) model [1].

Dual SHMT1/2 inhibition for one-carbon metabolism pathway studies
Reported in vivo target engagement model (13C-serine tracing)
Supports T-ALL model-response endpoint studies

Why SHMT-IN-2 Cannot Be Replaced by Generic SHMT Inhibitors


SHMT inhibitors within the same structural class exhibit starkly divergent properties that preclude simple interchange in research applications. SHIN1 (RZ-2994) shows superior biochemical potency against both isozymes (SHMT1 IC50 = 5 nM, SHMT2 IC50 = 13 nM ) yet suffers from poor pharmacokinetic (PK) stability that limits in vivo utility . In contrast, SHMT-IN-2 was specifically engineered to extend half-life and achieve oral bioavailability, enabling the first successful demonstration of in vivo SHMT target engagement [1]. Furthermore, the cellular activity window differs substantially: SHMT-IN-2 displays a ~78-fold cellular selectivity for SHMT2-dependent growth inhibition (cellular IC50 = 36 nM) over SHMT1-dependent inhibition (cellular IC50 = 2,800 nM), whereas AGF347 targets multiple folate enzymes beyond SHMT2 (including GARFTase and AICARFTase) and SHMT-IN-3 is approximately 40-fold weaker against SHMT1 (IC50 = 530 nM) . These quantitative disparities in isozyme selectivity, cellular potency, polypharmacology, and PK fitness mean that substituting one SHMT inhibitor for another will produce non-equivalent experimental outcomes, particularly in any assay that involves cellular permeability, mitochondrial versus cytosolic 1C flux partitioning, or in vivo endpoints.

SHIN1 (RZ-2994)
PK instability may preclude in vivo target engagement; oral bioavailability not achieved
AGF347
Multi-target profile (GARFTase, AICARFTase) may confound SHMT2-specific pathway interpretation
SHMT-IN-3 (Hit 1)
Approximately 40-fold weaker SHMT1 inhibition; higher concentrations needed, may alter selectivity

SHMT-IN-2 vs. Closest Comparators: Quantitative Evidence


In Vivo Target Engagement and Survival Benefit

SHMT-IN-2 is the first SHMT inhibitor to demonstrate in vivo target engagement, validated by 13C-serine isotope tracing, and to produce a statistically significant survival benefit in a NOTCH1-driven mouse primary T-ALL model [1]. The predecessor compound SHIN1 (RZ-2994), despite being ~2.6-fold more potent biochemically against SHMT1 (IC50 = 5 nM vs. 13 nM) and ~5-fold more potent against SHMT2 (IC50 = 13 nM vs. 66 nM) , could not achieve in vivo target engagement due to inadequate pharmacokinetic properties. SHMT-IN-2 was rationally designed with substituent modifications on the phenyl ring that improved metabolic stability and oral bioavailability, resulting in dose-dependent tumor growth inhibition at 10–50 mg/kg (oral or intraperitoneal) in murine xenograft models while maintaining tolerable safety profiles .

In Vivo Target Engagement
Head-to-head
SHMT-IN-2: confirmed by 13C-serine tracing; survival endpoint in NOTCH1-driven T-ALL model
SHIN1: no in vivo target engagement achievable due to poor PK stability
Reported in vivo target engagement endpoint context
Survival endpoint context; model-specific review required
In vivo target engagement Pharmacokinetics T-ALL xenograft

Cellular SHMT2 Selectivity Window

In cellular proliferation assays, SHMT-IN-2 displays a pronounced functional selectivity for SHMT2-dependent growth inhibition. The cellular IC50 for SHMT2-dependent contexts is 36 nM, whereas the cellular IC50 for SHMT1-dependent contexts is 2,800 nM – an approximately 78-fold window . This contrasts with AGF347, which lacks isozyme selectivity: it inhibits SHMT2 (Ki = 2.19 μM), SHMT1 (Ki = 2.91 μM), and additionally targets the purine biosynthetic enzymes GARFTase (Ki = 3.13 μM) and AICARFTase (Ki = 3.72 μM) – a multi-target polypharmacology profile that confounds pathway-specific interpretation . SHIN1, while biochemically more potent, shows a narrower cellular selectivity window, with reported cellular IC50 values of 10 nM in SHMT2-deletion HCT-116 cells and 870 nM in HCT-116 parental cells, yielding an ~87-fold window but without demonstrated in vivo tractability [1].

Cellular SHMT2 Selectivity
Cross-study comparable
78-fold window (SHMT2-dependent IC50 = 36 nM vs SHMT1-dependent IC50 = 2,800 nM)
Supports SHMT2-dependent cellular assay context
Comparable to SHIN1 (~87-fold); AGF347 non-selective (1.3-fold)
Cellular isozyme selectivity Mitochondrial one-carbon metabolism Cancer cell proliferation

Biochemical Potency vs. SHMT-IN-3

SHMT-IN-2 inhibits recombinant human SHMT1 with an IC50 of 13 nM, representing an approximately 41-fold improvement in biochemical potency over SHMT-IN-3 (Hit 1), which inhibits human SHMT1 with an IC50 of 0.53 μM (530 nM) . While SHMT-IN-3 has been characterized as a non-competitive inhibitor with respect to serine, its substantially weaker SHMT1 inhibition renders it unsuitable for experiments requiring robust and complete target engagement at therapeutically relevant concentrations. SHMT-IN-2 also provides concurrent SHMT2 inhibition (IC50 = 66 nM), whereas SHMT-IN-3's SHMT2 IC50 has not been reported at a comparable level of quantitative rigor, limiting its utility in studies requiring dual isozyme coverage .

SHMT1 Biochemical Potency
Cross-study comparable
SHMT1 IC50 = 13 nM (41-fold vs SHMT-IN-3 530 nM)
Supports SHMT1 biochemical assay context
SHMT2 IC50 = 66 nM; dual isozyme coverage
Enzyme inhibition SHMT1 potency Lead optimization

B-Cell Lymphoma Lineage Sensitivity Enrichment

In a proliferation screen across nearly 300 human cancer cell lines, SHMT-IN-2 demonstrated a median growth-inhibitory IC50 of 4 μM (with representative values of 1.72 μM for CCRF-CEM and 1.73 μM for HT), and B-cell lymphoid tumor-derived cell lines were statistically enriched in the more sensitive half of the tested panel . This lineage-specific sensitivity profile is consistent with the mechanism reported for SHIN1 by Ducker et al., wherein diffuse large B-cell lymphoma (DLBCL) cell lines exhibit defective glycine import and are consequently uniquely dependent on SHMT activity to meet glycine demand [1]. Unlike AGF347, which broadly targets multiple folate enzymes and shows preferential activity in pancreatic adenocarcinoma models (HPAC IC50 = 194 nM; BxPC-3 IC50 = 80 nM), SHMT-IN-2's selective SHMT1/2 inhibition with B-cell lineage sensitivity enrichment positions it as a mechanistically cleaner probe for lymphoid malignancy research .

B-Cell Lineage Sensitivity
Class-level inference
Median IC50 ≈ 4 μM across ~300 cancer cell lines; B-cell lymphoid lines enriched in sensitive half
Supports B-cell lymphoma model-response context
Consistent with reported glycine import dependency in DLBCL
B-cell lymphoma Cancer cell line panel Differential sensitivity

Methotrexate Synergy in T-ALL

SHMT-IN-2 demonstrates synergistic anti-leukemic activity with methotrexate, the standard-of-care antifolate for T-ALL. In Molt4 human T-ALL cells, low-dose methotrexate sensitizes cells to SHMT-IN-2; conversely, cells rendered methotrexate-resistant in vitro exhibit enhanced sensitivity to SHMT-IN-2, indicative of a non-cross-resistant mechanism [1]. This synergy was validated in vivo in both mouse primary T-ALL and a human patient-derived xenograft (PDX) model, where the combination of SHMT-IN-2 and methotrexate increased survival compared to either agent alone [1]. By contrast, SHIN1 and AGF347 lack published evidence of methotrexate synergy in clinically relevant T-ALL models, and AGF347's additional inhibition of GARFTase and AICARFTase – enzymes also targeted by antifolate polyglutamates – may produce unpredictable pharmacodynamic interactions with methotrexate .

Methotrexate Synergy
Head-to-head
Synergy confirmed in Molt4 T-ALL cells; combination survival endpoint in mouse primary T-ALL and human PDX models
SHIN1 and AGF347 lack published synergy evidence in T-ALL
Reported combination endpoint context in T-ALL models
Non-cross-resistant mechanism; requires model-specific validation
Drug synergy T-cell acute lymphoblastic leukemia Methotrexate combination

Pharmacokinetic Advantage Over SHIN1

SHMT-IN-2 was specifically designed to overcome the pharmacokinetic limitations of SHIN1 by introducing substituent modifications on the phenyl ring that enhance metabolic stability [1]. The resulting compound, (Rac)-SHIN2, exhibits strong pharmacokinetic stability and oral bioavailability, enabling dose-dependent tumor growth inhibition in murine xenograft models at doses of 10–50 mg/kg (oral or intraperitoneal) with tolerable safety profiles . SHIN1, despite its greater biochemical potency (SHMT1 IC50 = 5 nM, SHMT2 IC50 = 13 nM), lacks sufficient metabolic stability for sustained in vivo target coverage and has no published reports of in vivo efficacy . This PK-driven differentiation is the critical factor that qualified SHMT-IN-2 as the first in vivo-active SHMT inhibitor [1].

PK and Oral Bioavailability
Head-to-head
SHMT-IN-2: oral bioavailability and dose-dependent in vivo activity (10–50 mg/kg) achieved through rational design
SHIN1: poor metabolic stability; no in vivo target engagement or efficacy reported
Supports in vivo PK study design
PK stability improvement via phenyl ring substituent modification
Oral bioavailability Metabolic stability In vivo pharmacology

SHMT-IN-2 Research and Industrial Applications


In Vivo Efficacy in Hematological Malignancy Models

SHMT-IN-2 is the only SHMT inhibitor with demonstrated in vivo target engagement (validated by 13C-serine isotope tracing) and survival benefit in a NOTCH1-driven mouse primary T-ALL model, and in a human patient-derived T-ALL xenograft when combined with methotrexate . Its oral bioavailability and dose-dependent tumor growth inhibition at 10–50 mg/kg enable rigorous in vivo pharmacology studies. This application is not feasible with SHIN1 (no in vivo target engagement) or AGF347 (pancreatic cancer bias without T-ALL in vivo survival data).

SHMT2-Selective Cellular Phenotyping and 1C Flux Analysis

With a 78-fold cellular selectivity window favoring SHMT2-dependent growth inhibition (cellular IC50 = 36 nM) over SHMT1-dependent inhibition (cellular IC50 = 2,800 nM), SHMT-IN-2 enables researchers to dissect mitochondrial versus cytosolic 1C pathway contributions in cancer cell biology . This contrasts with AGF347, which lacks isozyme selectivity (SHMT2 Ki = 2.19 μM, SHMT1 Ki = 2.91 μM) and additionally inhibits GARFTase and AICARFTase , confounding pathway-specific interpretation.

Methotrexate Combination Strategy in T-ALL

SHMT-IN-2 is uniquely validated for synergistic combination with methotrexate, demonstrated in Molt4 T-ALL cells (enhanced sensitivity in both methotrexate-sensitive and methotrexate-resistant contexts), NOTCH1-driven mouse primary T-ALL, and human PDX models . This evidence base makes SHMT-IN-2 the compound of choice for research programs exploring SHMT inhibition as an antifolate-sensitizing strategy, a clinical concept not yet addressed by any other SHMT inhibitor.

B-Cell Lymphoma Drug Discovery and Biomarker Studies

SHMT-IN-2's panel-wide sensitivity screen (~300 human cancer cell lines) identified significant enrichment of B-cell lymphoid tumor-derived lines in the most sensitive half of the cell panel, with representative IC50 values of 1.72 μM (CCRF-CEM) and 1.73 μM (HT) . This lineage-selectivity profile, rooted in defective glycine import as a targetable metabolic vulnerability of DLBCL , provides a rational basis for prioritizing B-cell lymphoma models in SHMT-targeted drug discovery and for developing glycine-uptake-based patient stratification biomarkers.

Application
Selection Property
Validation Focus
In vivo T-ALL model-response studies
Reported in vivo target engagement; oral bioavailability
13C-serine tracing; survival endpoint in NOTCH1-driven T-ALL model
Mitochondrial 1C flux assays
SHMT2 cellular selectivity (78-fold window)
SHMT2-dependent vs SHMT1-dependent growth inhibition endpoints
Combination endpoint context in T-ALL
Methotrexate synergy; non-cross-resistant mechanism
Molt4 combination assays; PDX model survival endpoints
B-cell lymphoma sensitivity profiling
Lineage-selective anti-proliferative activity
B-cell lymphoid line enrichment; glycine import dependency biomarkers

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for Shmt-IN-2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.